2-cyano-N'-[(2,4-dichlorophenyl)methylene]-3-(dimethylamino)acrylohydrazide
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Description
2-cyano-N'-[(2,4-dichlorophenyl)methylene]-3-(dimethylamino)acrylohydrazide (2-CNMDMAH) is a synthetic compound that has been studied for its potential applications in laboratory experiments and scientific research. It has been used as an inhibitor in a variety of biochemical and physiological processes, and its mechanism of action has been studied in detail.
Scientific Research Applications
Optoelectronic Properties
The compound has been used in the study of optoelectronic properties. It has been found to be one of the most important dyes used in Dye-Sensitized Solar Cells (DSSC). The compound’s structural, optoelectronic, and thermodynamic properties have been studied using various methods . The dipole moment, polarizability, anisotropy of polarizability, hyperpolarizability, HOMO and LUMO energy, energy gap, dielectric constant, electric susceptibility, refractive index, and thermodynamic properties of this molecule have been calculated . The compound is a good candidate as nonlinear optical materials .
Crystal Structure
The compound has been synthesized and characterized by elemental analysis, 1H and 13C NMR, and single crystal X-ray diffraction . The molecules of the compounds display trans configurations with respect to the C=N double bonds. The crystal structures of the compounds are stabilized by N–H···O hydrogen bonds and weak π···π interactions .
Biological and Medical Activities
Benzohydrazone derivatives containing the functional groups –CH=N–NH–C(O)–, such as this compound, have been intensively investigated in recent years for their coordination ability, biological and medical activities, and promising properties for analytical applications .
Analytical Applications
The compound has promising properties for analytical applications . The detailed study on the crystal structures seems to be essential for the understanding of the biological and medicinal activities and analytical applications of the compounds .
properties
IUPAC Name |
(E)-2-cyano-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(dimethylamino)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4O/c1-19(2)8-10(6-16)13(20)18-17-7-9-3-4-11(14)5-12(9)15/h3-5,7-8H,1-2H3,(H,18,20)/b10-8+,17-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PONOFBGBVFTSDM-UKNPCATOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)NN=CC1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)N/N=C/C1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N'-[(2,4-dichlorophenyl)methylene]-3-(dimethylamino)acrylohydrazide |
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